molecular formula C6H4F3N B054556 3-(Trifluoromethyl)pyridine CAS No. 3796-23-4

3-(Trifluoromethyl)pyridine

Cat. No.: B054556
CAS No.: 3796-23-4
M. Wt: 147.1 g/mol
InChI Key: JTZSFNHHVULOGJ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4F3N. It is a derivative of pyridine, where a trifluoromethyl group (-CF3) is attached to the third position of the pyridine ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: There are several methods to synthesize 3-(Trifluoromethyl)pyridine. One common approach involves the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on constructing the pyridine ring from a trifluoromethyl-containing building block . Additionally, direct introduction of the trifluoromethyl group using active species like trifluoromethyl copper is also employed .

Industrial Production Methods: Industrial production of this compound often involves high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride. This method allows for efficient production of the compound in good yields .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylpyridine oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

Agrochemical Applications

TFMP and its derivatives are extensively used in the agrochemical industry. Notable applications include:

  • Pesticides : TFMP is integral in developing pesticides that protect crops from pests while minimizing toxicity to non-target organisms. For instance, fluazifop-butyl, the first TFMP derivative introduced into the market, has been widely adopted due to its effectiveness against grass weeds .
  • Herbicides : More than 20 TFMP-containing agrochemicals have received ISO common names, showcasing their importance in crop protection .

Table 1: Key Agrochemical Products Containing TFMP Derivatives

Product NameTypeFunctionalityMarket Approval
Fluazifop-butylHerbicideGrass weed controlYes
2,3-DCTFIntermediateSynthesis of various pesticidesYes
Other TFMP DerivativesVariousCrop protectionIn development

Pharmaceutical Applications

In pharmaceuticals, TFMP plays a critical role in drug development. Approximately 40% of pharmaceutical compounds contain fluorine, with around 20% featuring a trifluoromethyl structure. The following applications highlight its significance:

  • Antiviral Agents : Several TFMP derivatives are under clinical trials for antiviral applications. Their unique properties enhance the efficacy of drugs targeting viral infections .
  • Antitumor Agents : The incorporation of TFMP into drug design has shown improved potency against various cancers, with significant advancements in drug candidates currently being evaluated .

Table 2: FDA-Approved Drugs Containing TFMP

Drug NameIndicationApproval YearMechanism of Action
UbrogepantMigraine2020CGRP receptor antagonist
AlpelisibBreast cancer2019PI3K inhibitor
Other CandidatesVariousIn TrialsVarious mechanisms

Case Study 1: Fluazinam

Fluazinam is a potent fungicide derived from TFMP that disrupts mitochondrial respiration in fungi. Its development illustrates how modifications to the trifluoromethyl group can enhance fungicidal activity compared to traditional chlorine-based compounds .

Case Study 2: Clinical Trials for Antiviral Drugs

Numerous compounds containing the TFMP substructure are undergoing clinical trials for antiviral treatments. These studies focus on enhancing drug efficacy while reducing side effects through targeted modifications of the trifluoromethyl moiety .

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison: 3-(Trifluoromethyl)pyridine is unique due to its specific position of the trifluoromethyl group on the pyridine ring, which imparts distinct chemical and physical properties. Compared to its isomers, it often exhibits different reactivity and biological activity, making it a valuable compound in various applications .

Biological Activity

3-(Trifluoromethyl)pyridine is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including antiviral, antibacterial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Overview of this compound

This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. This modification enhances the compound's lipophilicity and electron-withdrawing ability, which can significantly influence its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives of this compound. A notable investigation synthesized a series of trifluoromethylpyridine piperazine derivatives and evaluated their efficacy against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The findings demonstrated that certain compounds exhibited protective activities at concentrations as low as 500 μg/mL. For example:

CompoundTMV Activity (%)EC₅₀ (μg/mL)CMV Activity (%)EC₅₀ (μg/mL)
A1687.018.447.8347.8
A379.120.261.0Not reported
NNM74.550.244.2359.64

These compounds were shown to enhance the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), indicating their potential as plant activators for controlling viral diseases in crops .

Antibacterial Activity

The antibacterial properties of trifluoromethylpyridine derivatives have also been explored extensively. In a study focusing on Chlamydia trachomatis, several analogues were synthesized, demonstrating selective antibacterial activity against this pathogen without impacting host cell viability. Key findings include:

  • Compounds with the trifluoromethyl group showed enhanced activity compared to those lacking this substituent.
  • The presence of this group was critical for maintaining antibacterial efficacy, as evidenced by structure-activity relationship (SAR) analyses.

For instance, one derivative exhibited an IC₅₀ value of 16 μg/mL against N. meningitidis, showcasing its potential for development into selective antibiotics .

Anticancer Activity

The anticancer effects of trifluoromethylpyridine derivatives have been documented in various studies, particularly against human cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results from one study indicated that these compounds exhibited cytotoxicity at concentrations around 5 μg/mL, although they were less potent than standard chemotherapeutics like doxorubicin:

Cell LineIC₅₀ (μg/mL)
PC3>5
K562>5
HeLa>5
A549>5

The data suggest that while these compounds show promise, further optimization is necessary to enhance their efficacy .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Activation : Compounds derived from this structure can activate various defense enzymes in plants, enhancing systemic acquired resistance against pathogens.
  • Selective Targeting : In bacterial infections, the trifluoromethyl group appears to play a crucial role in selectively targeting pathogens while sparing host cells.
  • Intercalation with DNA : Some complexes formed with metal ions exhibit binding properties to biological macromolecules like DNA, which may contribute to their anticancer effects .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(trifluoromethyl)pyridine relevant to its handling in laboratory settings?

  • Methodological Answer : Key properties include:

  • Boiling Point : 113–115°C (lit.)
  • Density : 1.276 g/mL at 25°C
  • Refractive Index : n20D=1.418n_{20}^D = 1.418
  • Flash Point : 74°F (23.3°C), classified as a combustible liquid requiring closed-cup storage
  • Hazard Classification : WGK 3 (aquatic toxicity)
    Safety protocols mandate N95 masks, gloves, and eye protection due to volatility and toxicity .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Cycloaddition Approaches : [4+2] cycloaddition of 4-trifluoromethyl-1,3-oxazin-6-ones yields functionalized pyridines .
  • Metalation Strategies : Halogenated trifluoromethylpyridines (e.g., chloro derivatives) undergo regiospecific lithiation for functional group introduction .
  • Fluoroform-Derived Trifluoromethylation : CuCF3_3-mediated coupling with aryl halides provides scalable access .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 13C^{13}\text{C}-NMR identifies trifluoromethyl group chemical shifts (e.g., ~120–125 ppm for CF3_3) .
  • Mass Spectrometry : High-resolution MS (e.g., NIST data) confirms molecular ions (m/zm/z 147.10 for parent compound) .
  • Chromatography : HPLC with UV detection monitors purity, leveraging the compound’s UV absorbance at ~260 nm .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of this compound derivatives?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use bulky bases (e.g., LDA) to deprotonate positions adjacent to the CF3_3 group, enabling selective substitution .
  • Halogen Exchange : Bromine or iodine substituents enhance reactivity for cross-coupling (e.g., Suzuki-Miyaura) at specific positions .
  • Computational Modeling : DFT calculations predict electron-deficient sites (e.g., C-2 or C-4 positions) for nucleophilic attack .

Q. What strategies optimize multi-step synthesis of complex trifluoromethylpyridine derivatives?

  • Methodological Answer :

  • Modular Synthesis : Start with 5-halo-6-trifluoromethylpyridine-3-carbonitriles, then sequentially introduce substituents via cyano hydrolysis and coupling .
  • Protecting Group Strategy : Use tert-butyl carbamates to shield reactive amines during intermediate steps .
  • One-Pot Reactions : Combine halogenation and trifluoromethylation steps to reduce purification needs .

Q. How do electronic effects of the trifluoromethyl group influence coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The CF3_3 group activates pyridine rings toward nucleophilic aromatic substitution but deactivates them for electrophilic reactions .
  • Suzuki-Miyaura Coupling : Electron-deficient aryl halides require Pd(PPh3_3)4_4 catalysts and elevated temperatures (80–100°C) for efficient cross-coupling .
  • Selectivity in Sulfonylation : Pyridine-2-sulfonyl chlorides react preferentially at the para position relative to CF3_3 due to steric and electronic effects .

Q. What computational methods predict reactivity of trifluoromethylpyridines in nucleophilic substitution?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic attack sites by calculating LUMO distributions (e.g., C-2 in 3-CF3_3-pyridine) .
  • Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (e.g., adjacent to CF3_3) for reaction planning .
  • In Silico Reaction Screening : Tools like Gaussian or ORCA simulate transition states to compare activation energies for competing pathways .

Q. How to design trifluoromethylpyridine probes for biological target studies?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute CF3_3 for methyl or halogens to enhance metabolic stability while retaining target affinity .
  • Fluorine Tagging : Use 19F^{19}\text{F}-NMR to track binding interactions with proteins (e.g., kinase inhibitors) .
  • Click Chemistry : Install azide/alkyne handles on pyridine scaffolds for bioconjugation (e.g., probe-antibody linkages) .

Properties

IUPAC Name

3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZSFNHHVULOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191397
Record name 3-Trifluoromethylpyridine
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Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3796-23-4
Record name 3-(Trifluoromethyl)pyridine
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Record name 3-Trifluoromethylpyridine
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Record name 3-Trifluoromethylpyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(Trifluoromethyl)pyridine
3-(Trifluoromethyl)pyridine
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